2,3-Dimethylphenylthiourea
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Overview
Description
Synthesis Analysis
The synthesis of related thiourea compounds involves various strategies. For instance, 1-[2-(3-ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenylthiourea was synthesized and its crystal structure studied, indicating the potential for synthesizing similar thiourea compounds with complex substituents . The synthesis of oligothiophenes through palladium(0)-catalyzed coupling, as described in the synthesis of polyhydroxyoligothiophenes, could potentially be adapted for the synthesis of thiourea derivatives .
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often characterized by X-ray crystallography. For example, the crystal structure of 3,4-dimethyl-2,5-diphenyl-3,4-dihydro-3a-thia-1,3,4,6-tetraazapentalene, a related compound, was determined to have an exact C2 symmetry with a central S–C bond . Similarly, the structure of 1-[2-(3-ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenylthiourea was analyzed, revealing intermolecular and intramolecular hydrogen bonds . These studies suggest that 2,3-Dimethylphenylthiourea could also exhibit interesting structural features, such as symmetry and hydrogen bonding patterns.
Chemical Reactions Analysis
Thiourea derivatives can participate in various chemical reactions. The reaction of 2,5-dimethyl-3,4-dinitrothiophen with secondary amines to yield dihydrothiophen derivatives demonstrates the reactivity of thiophene compounds, which could be extrapolated to thioureas . Additionally, the formation of 2,3-dimethylene-2,3-dihydrothiophene from a precursor via a fluoride-induced elimination process shows the potential for generating reactive intermediates that could be used in further synthetic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives can be inferred from related compounds. For example, the spectroscopic characterization of 4-[3-(2,5-dimethylphenyl)-3-methylcyclobutyl]-N-methylthiazol-2-amine provides insights into the vibrational frequencies and electronic structure, which are important for understanding the reactivity and stability of the molecule . Theoretical and experimental investigations of enol-keto tautomerism and spectroscopic properties in compounds like (E)-2-([3,4-dimethylphenyl)imino]methyl)-3-methoxyphenol can also shed light on the behavior of thioureas under different conditions .
Scientific Research Applications
Chemical Synthesis and Reactions
2,3-Dimethylphenylthiourea is involved in various chemical synthesis processes and reactions. For instance, it is a byproduct in the formation of 2,3-dimethylene-2,3-dihydrothiophene through a fluoride-induced elimination process, which is identified by its [4+2] cycloadducts obtained in high yields (Vandenberg & Leusen, 1988). Additionally, it plays a role in the electrochemical polymerization process of poly(3-methylthiophenes), where its optical properties are studied based on the conformation of starting dimers determined by force field calculations (Arbizzani et al., 1992).
Corrosion Inhibition
2,3-Dimethylphenylthiourea derivatives have shown effectiveness as corrosion inhibitors. A specific derivative, ammonium (2,4-dimethylphenyl)-dithiocarbamate, demonstrates high efficiency and stability against steel corrosion in acidic environments, indicating the potential of 2,3-dimethylphenylthiourea derivatives in protective applications (Kıcır et al., 2016).
Biological Activities
Research on novel azomethine derivatives of 2,3-dimethylphenylthiourea has revealed significant biological activities, including antibacterial, antifungal, cytotoxicity, and antioxidant properties. These compounds interact with DNA through intercalation and groove binding, suggesting their potential in medical and pharmaceutical research (Sirajuddin et al., 2012).
Analytical Techniques
In micellar capillary electrophoresis, derivatives of 2,3-dimethylphenylthiourea are utilized for the separation of phenylthiohydantoin amino acids, indicating its role in analytical chemistry, particularly in protein sequencing techniques (Chen et al., 1994).
Safety And Hazards
properties
IUPAC Name |
(2,3-dimethylphenyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-6-4-3-5-8(7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTKXIMDQWHJSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398682 |
Source
|
Record name | 2,3-Dimethylphenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylphenylthiourea | |
CAS RN |
55752-58-4 |
Source
|
Record name | 2,3-Dimethylphenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3-dimethylphenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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